molecular formula C9H5BrO3 B1343893 7-Bromo-1-benzofuran-5-carboxylic acid CAS No. 286836-25-7

7-Bromo-1-benzofuran-5-carboxylic acid

Cat. No.: B1343893
CAS No.: 286836-25-7
M. Wt: 241.04 g/mol
InChI Key: VRGGTOQHOVHAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1-benzofuran-5-carboxylic acid is a useful research compound. Its molecular formula is C9H5BrO3 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

7-Bromo-1-benzofuran-5-carboxylic acid and its derivatives play a significant role in organic synthesis. For instance, the synthesis and characterization of various antimicrobial benzofuran aryl ureas and carbamates have been reported. In these studies, the benzofuran ring is essential for forming compounds with potential biological activities (Kumari et al., 2019). Similarly, benzodifuran-2-carboxylic acid derivatives have been synthesized and evaluated for antimicrobial activities, highlighting the importance of the benzofuran structure in medicinal chemistry (Soni & Soman, 2014).

Crystallography and Molecular Interactions

The compound has also been studied in the field of crystallography, where its behavior in forming hydrogen bonds and pi-pi interactions has been observed. For example, research on 1-benzofuran-2,3-dicarboxylic acid revealed intricate hydrogen bonding and pi-pi stacking interactions in its crystal structure, important for understanding molecular interactions in solid forms (Titi & Goldberg, 2009).

Antimicrobial and Biological Properties

A major area of research for derivatives of this compound is in exploring their antimicrobial and biological properties. For example, the synthesis and characterization of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles and their antimicrobial activities demonstrate the potential use of these compounds in developing new antimicrobial agents (Sanjeeva et al., 2021).

Computational Studies and Docking Analysis

Computational studies involving benzofuran-carboxylic acids derivatives have been conducted to explore their structural, electronic, and vibrational properties. Molecular docking studies have indicated potential inhibitor effects against cancer and microbial diseases, further emphasizing the compound's significance in drug discovery (Sagaama et al., 2020).

Coordination Chemistry and Organometallic Complexes

The compound also finds application in coordination chemistry. Research has shown that 1-Benzofuran-2,3-dicarboxylic acid can engage in forming organometallic complexes with various metal ions. This property is essential for developing materials with specific chemical and physical properties (Koner & Goldberg, 2009).

Future Directions

Benzofuran compounds, including 7-Bromo-1-benzofuran-5-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . For example, some substituted benzofurans have shown significant anticancer activities . Therefore, the development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

Properties

IUPAC Name

7-bromo-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO3/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGGTOQHOVHAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A solution of 0.52 gm (2.03 mMol) 5-methoxycarbonyl-7-bromobenzofuran and 0.41 gm (10.13 mMol) sodium hydroxide in 4 mL ethanol was stirred at room temperature until all of the starting material had been consumed. The reaction mixture was concentrated under reduced pressure and the residue dissolved in water. This solution was then made basic by the addition of 1N sodium hydroxide and was extracted well with ethyl acetate. The remaining aqueous phase was made acidic (pH about 2) by treatment with potassium hydrogen sulfate and the resulting solid removed by filtration. The aqueous phase was extracted well with ethyl acetate and the organics were combined and concentrated under reduced pressure to provide 0.40 gm (82%) of 5-carboxy-7-bromobenzofuran as an off-white solid.
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